Boc-Phe(4-CN)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

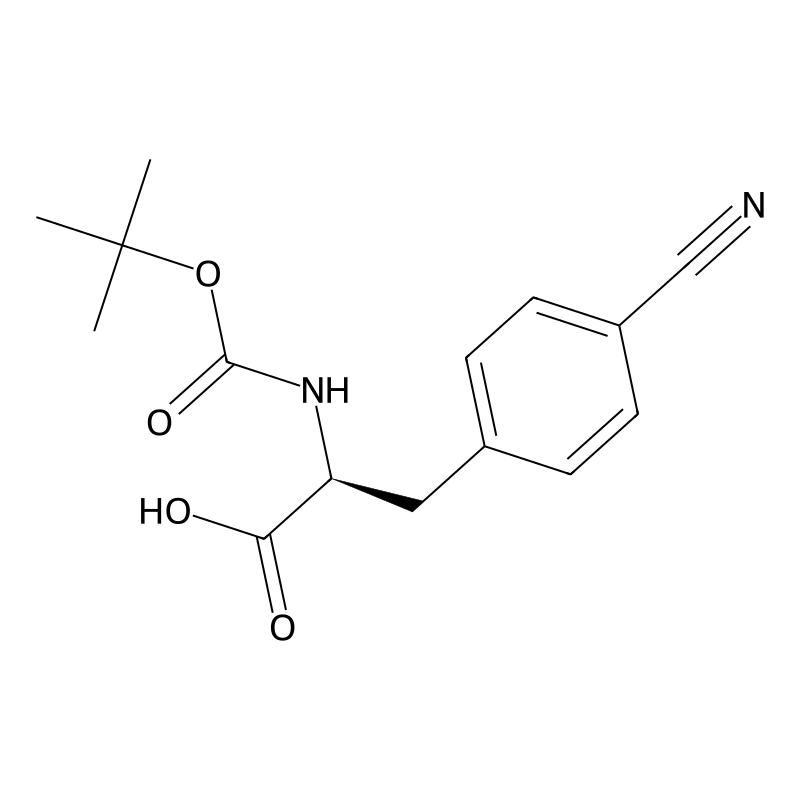

Boc-Phe(4-CN)-OH, also known as N-Boc-4-cyano-L-phenylalanine, is a derivative of phenylalanine that features a tert-butyloxycarbonyl (Boc) protecting group and a cyano group at the para position of the phenyl ring. Its chemical formula is C₁₅H₁₈N₂O₄, and it has a molecular weight of 290.31 g/mol . The compound is characterized by its high solubility in organic solvents and moderate solubility in water, making it suitable for various applications in biochemistry and medicinal chemistry .

Peptide Synthesis

Boc-L-4-CPA is a valuable building block in peptide synthesis due to the presence of the cyano group. This group can participate in hydrogen bonding interactions, influencing the conformation and stability of the resulting peptide. Studies have shown that incorporating Boc-L-4-CPA into peptides can enhance their binding affinity to target molecules [1].

[1] - Synthesis of a Novel Cyclic RGD Peptide Containing a Constrained Tripeptide Unit and Evaluation of its Affinity for αvβ3 Integrin. doi: 10.1002/jpep.2410

Protein Crystallography

Boc-L-4-CPA can be useful in protein crystallography for phasing purposes. The cyano group can bind to heavy metals, allowing researchers to introduce these metals into proteins to facilitate crystal formation and X-ray diffraction analysis [2].

[2] - Protein Crystallography. doi: 10.1002/9780470015768.ch14

Enzyme Inhibition

The cyano group in Boc-L-4-CPA can mimic the natural substrate of certain enzymes. By incorporating this modified amino acid into peptides, researchers can design enzyme inhibitors to study enzyme function and develop new therapeutic agents [3].

Boc-Phe(4-CN)-OH can undergo several chemical transformations due to the presence of the cyano group and the Boc protecting group. Key reactions include:

- Deprotection: The Boc group can be removed under acidic conditions, yielding 4-cyano-L-phenylalanine, which can then participate in peptide synthesis or other reactions.

- Nucleophilic substitution: The cyano group can react with nucleophiles, leading to the formation of various derivatives.

- Reduction: The cyano group can be reduced to an amine or alcohol under appropriate conditions.

These reactions make Boc-Phe(4-CN)-OH a versatile building block in peptide synthesis and medicinal chemistry .

The synthesis of Boc-Phe(4-CN)-OH typically involves the following steps:

- Protection of phenylalanine: L-phenylalanine is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.

- Cyanation: The para position of the phenyl ring is then functionalized with a cyano group using reagents such as sodium cyanide or other cyanating agents.

- Purification: The product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the production of Boc-Phe(4-CN)-OH in good yields and purity .

Boc-Phe(4-CN)-OH has several applications in research and industry:

- Peptide synthesis: It is commonly used as a building block in solid-phase peptide synthesis due to its stability and reactivity.

- Drug development: Its derivatives are explored for potential therapeutic applications, particularly in oncology and neurology.

- Bioconjugation: The cyano group can serve as a functional handle for bioconjugation reactions, facilitating the attachment of biomolecules for targeted delivery systems .

Studies on the interactions of Boc-Phe(4-CN)-OH with various biological targets are essential for understanding its pharmacological potential. Preliminary investigations suggest that compounds with similar structures may interact with:

- Enzymes: Inhibition studies could reveal potential enzyme targets relevant to metabolic pathways.

- Receptors: Binding affinity assays could help elucidate interactions with neurotransmitter receptors or other cellular targets.

Further research is needed to characterize these interactions comprehensively .

Boc-Phe(4-CN)-OH shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Boc-L-phenylalanine | 146727-62-0 | Standard amino acid with no additional substituents |

| Boc-D-phenylalanine | 131724-45-3 | D-enantiomer variant of phenylalanine |

| Boc-Phe(4-Eth)-OH | 131980-30-8 | Contains an ethynyl substituent at para position |

| Boc-Phe(3-CN)-OH | 263396-44-7 | Cyano group at meta position |

The uniqueness of Boc-Phe(4-CN)-OH lies in its specific para-cyano substitution, which may enhance its reactivity and biological properties compared to other phenylalanine derivatives .

Molecular Architecture

Boc-Phe(4-CN)-OH features:

- A tert-butoxycarbonyl (Boc) group at the N-terminus, providing steric protection during peptide synthesis.

- A 4-cyanophenyl side chain, introducing electronic and spectroscopic functionality.

- A chiral center (S-configuration) critical for maintaining biological compatibility.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄ | |

| Molecular Weight | 290.31 g/mol | |

| Melting Point | 152.3°C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 494.0 ± 45.0°C at 760 mmHg | |

| Solubility | Soluble in DMSO, chloroform |

Nomenclature and Stereochemistry

The IUPAC name reflects its stereospecificity: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. The Boc group (tert-butyloxycarbonyl) is a standard protecting group in peptide chemistry, while the para-cyano modification distinguishes it from canonical phenylalanine.

Phase Transfer Catalytic Approaches

The enantioselective synthesis of Boc-Phe(4-CN)-OH has been significantly advanced through the development of chiral phase transfer catalysis methodologies [8] [9]. A highly efficient two-step enantioselective synthesis was developed that provided an 87% overall yield of 4-cyano-L-phenylalanine in high purity without the need for chromatographic purification [8] [9]. This approach utilized the Maruoka quaternary ammonium phase transfer catalyst system, which represents a major breakthrough in asymmetric amino acid synthesis [35] [36].

The synthetic protocol employs N-(diphenylmethylene)glycine tert-butyl ester as the starting material and 4-bromomethylbenzonitrile as the alkylating agent [9]. The reaction proceeds under biphasic conditions using a 50% aqueous potassium hydroxide solution and toluene as the organic phase [9]. The (R)-Maruoka catalyst, specifically the binaphthyl-modified chiral quaternary ammonium salt, facilitates the enantioselective alkylation at ambient temperature with remarkable efficiency [35] [36].

Mechanistic Considerations and Optimization

The phase transfer catalytic mechanism involves the formation of a lipophilic onium enolate intermediate that migrates into the organic phase where it undergoes nucleophilic substitution with the benzyl halide [37]. The chiral environment provided by the Maruoka catalyst induces high levels of asymmetric induction, with enantiomeric excesses typically ranging from 80-99% [9] [36]. The catalyst loading can be reduced to as low as 0.01-0.05 mol% while maintaining excellent enantioselectivities [36].

Critical reaction parameters include temperature control, with optimal results achieved at 0°C to ambient temperature, and the maintenance of vigorous stirring to ensure efficient phase transfer [35] [37]. The use of the simplified Maruoka catalyst with flexible straight-chain alkyl groups has demonstrated superior performance compared to rigid binaphthyl-based systems for certain substrates [36].

Alternative Asymmetric Methodologies

Complementary approaches to enantioselective synthesis include the use of chiral nickel(II) complexes derived from tridentate ligands [13]. These systems enable asymmetric alkylation of glycine-derived Schiff bases with high diastereoselectivity and enantiomeric excess values exceeding 97% [13]. The nickel-based methodology is particularly valuable for large-scale synthesis, with demonstrated scalability to over 100 gram batches [13].

The chiral auxiliary approach utilizing rimantadine-derived tridentate ligands has also proven effective for the synthesis of both L- and D-enantiomers through dynamic kinetic resolution processes [13]. This methodology achieves excellent yields (55-99%) and high enantiomeric purities through crystallization-driven resolution [13].

Solid-Phase Peptide Synthesis Integration Strategies

Fluorenylmethoxycarbonyl Chemistry Integration

The incorporation of Boc-Phe(4-CN)-OH into solid-phase peptide synthesis protocols requires careful optimization of coupling conditions to minimize racemization and maximize coupling efficiency [14] [15]. Fluorenylmethoxycarbonyl solid-phase peptide synthesis has become the predominant methodology for peptide assembly due to its mild deprotection conditions and compatibility with sensitive amino acid derivatives [14].

The 4-cyanophenylalanine residue exhibits particular sensitivity to basic conditions commonly employed in fluorenylmethoxycarbonyl deprotection [45] [46]. Studies have demonstrated that racemization can be effectively suppressed by utilizing weaker bases such as 2,4,6-trimethylpyridine or 2,6-dimethylpyridine instead of the standard N,N-diisopropylethylamine [46]. The optimal deprotection conditions involve 5-10% piperidine in N,N-dimethylformamide for 5-10 minutes, with monitoring by high-performance liquid chromatography to ensure complete Fluorenylmethoxycarbonyl removal [46].

Coupling Reagent Optimization

The choice of coupling reagent significantly impacts both the efficiency of peptide bond formation and the preservation of stereochemical integrity [44] [45]. 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate has demonstrated superior performance for the coupling of 4-cyanophenylalanine derivatives, providing rapid acylation kinetics and minimal racemization [44]. The optimal coupling conditions involve 3-5 equivalents of the activated amino acid with 5 equivalents of N,N-diisopropylethylamine for 1-2 hours at ambient temperature [44].

Alternative coupling systems utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with N-methylmorpholine as the base have shown promise for particularly challenging sequences [46]. The use of dimethyl sulfoxide as co-solvent can enhance coupling efficiency for sterically hindered positions [44].

Resin Selection and Loading Strategies

The choice of solid support significantly influences the success of 4-cyanophenylalanine incorporation [15] [16]. ChemMatrix resin, a poly(ethylene glycol)-based support, has demonstrated superior performance for hydrophobic and structured peptides containing aromatic residues [47]. The resin exhibits excellent swelling properties in both polar and non-polar solvents, facilitating efficient reagent access to the growing peptide chain [47].

Loading densities of 0.3-0.5 mmol/g are optimal for 4-cyanophenylalanine-containing sequences to minimize steric hindrance and aggregation effects [15]. The use of 4-(hydroxymethyl)phenoxyacetic acid or 4-(hydroxymethyl)phenylacetic acid linkers provides stable attachment with clean cleavage profiles [15].

Chromatographic Purification and Analytical Validation

Reversed-Phase Chromatographic Systems

High-performance liquid chromatography using reversed-phase conditions represents the primary method for purification and analysis of Boc-Phe(4-CN)-OH [22] [23]. C18 stationary phases with 300 Å pore size are optimal for peptide separations, providing adequate retention while allowing efficient mass transfer [23]. The large pore diameter accommodates the molecular dimensions of protected amino acid derivatives and prevents exclusion effects [23].

Gradient elution systems utilizing acetonitrile-water or methanol-water mobile phases with 0.1% trifluoroacetic acid provide excellent separation efficiency [22] [26]. The typical analytical conditions employ a linear gradient from 5-95% organic modifier over 30-60 minutes at flow rates of 1.0-1.5 mL/min [26]. The 4-cyanophenylalanine residue exhibits strong ultraviolet absorption at 280 nm due to the aromatic chromophore, facilitating sensitive detection [24].

Analytical Validation Parameters

Purity assessment of Boc-Phe(4-CN)-OH requires multiple analytical techniques to ensure complete characterization [24] [31]. High-performance liquid chromatography purity specifications typically require ≥98.0% area percent purity with complementary validation by neutralization titration [24] [31]. The specific rotation value for the L-enantiomer ranges from -27.0 to -35.0° (c=1, N,N-dimethylformamide), providing a reliable indicator of stereochemical purity [24] [31].

Mass spectrometric analysis confirms the molecular weight of 290.31 Da and provides structural verification through fragmentation patterns [2] [48]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at m/z 291 with characteristic loss of the tert-butoxycarbonyl group (56 Da) under collision-induced dissociation conditions [48] [49].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Boc-Phe(4-CN)-OH [51] [52]. The 1H nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic signals for the tert-butyl group at δ 1.44 ppm, the benzyl methylene protons at δ 3.05-3.15 ppm, and the aromatic protons at δ 7.35-7.65 ppm [52]. The cyano group carbon appears at approximately δ 119 ppm in the 13C nuclear magnetic resonance spectrum [52].

Infrared spectroscopy reveals the characteristic nitrile stretching frequency at 2230-2240 cm⁻¹, which serves as a diagnostic marker for the 4-cyanophenylalanine residue [53] [54] [55]. The frequency is highly sensitive to the local environment, with shifts of 8-10 cm⁻¹ observed between different solvents [53] [55]. This property makes the nitrile group an excellent vibrational probe for studying protein environments and conformational changes [53] [54] [56].

Chiral Analysis and Enantiomeric Purity

Determination of enantiomeric excess requires specialized chromatographic conditions using chiral stationary phases or chiral derivatization procedures [32] [34]. Chiral high-performance liquid chromatography utilizing polysaccharide-based stationary phases can resolve the D- and L-enantiomers with baseline separation [32]. Alternative approaches include derivatization with chiral reagents followed by analysis on achiral columns [34].

The enantiomeric purity is typically expressed as enantiomeric excess, with values >95% considered acceptable for most applications [32]. Nuclear magnetic resonance methods using chiral solvating agents provide an alternative approach for enantiomeric purity determination without requiring chromatographic separation [34].

Comparative Analysis of D- versus L-Enantiomer Production

Synthetic Accessibility and Yield Comparisons

The production of D-Boc-Phe(4-CN)-OH requires modified synthetic strategies compared to the more commonly prepared L-enantiomer [28] [33]. While the L-enantiomer can be efficiently prepared using the phase transfer catalytic methodology described earlier, the D-enantiomer typically requires either enantiomer-specific catalysts or resolution of racemic intermediates [28] [30].

Enzymatic resolution approaches using lipases such as Candida antarctica lipase A have demonstrated excellent selectivity for the preparation of both enantiomers [28]. The resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate achieves >99% enantiomeric excess at 50% conversion for both enantiomers [28]. The process involves enantioselective N-acylation with 2,2,2-trifluoroethyl butanoate, followed by selective hydrolysis to yield the desired enantiomer [28].

Applications and Utility Differences

Both enantiomers serve important but distinct roles in peptide synthesis and protein engineering applications [1] [33]. The L-enantiomer is predominantly used for incorporation into naturally occurring peptide sequences and protein positions where stereochemical compatibility with biological systems is required [1] [8]. The D-enantiomer finds specialized applications in the development of protease-resistant peptides and as a component in peptidomimetic drug design [33].

The 4-cyanophenylalanine residue in both enantiomeric forms serves as an excellent infrared spectroscopic probe due to the characteristic nitrile stretching vibration [53] [54] [57]. This property is independent of the stereochemistry, making both enantiomers equally valuable for vibrational spectroscopic studies of protein structure and dynamics [54] [57]. The nitrile group absorbs in the transparent window region of protein spectra (2200-2250 cm⁻¹), allowing site-specific monitoring of local environmental changes [53] [55] [57].

Analytical Method Development

The development of analytical methods for enantiomeric discrimination requires careful optimization of chromatographic conditions [32] [34]. Chiral stationary phases based on cellulose or amylose derivatives provide effective separation with mobile phases containing hexane-isopropanol mixtures [32]. The retention times and elution order depend on the specific chiral selector and mobile phase composition [32].

Vibrational Spectroscopy: Infrared Probes for Local Microenvironments

The nitrile-substituted amino acid derivative Boc-Phe(4-CN)-OH, also known as N-tert-butoxycarbonyl-4-cyano-L-phenylalanine, has emerged as a powerful vibrational probe for investigating local protein microenvironments through infrared spectroscopy [1] [2]. The cyano group (C≡N) attached to the para position of the phenylalanine aromatic ring provides a unique spectroscopic handle that is highly sensitive to its immediate molecular environment.

The infrared absorption of the nitrile stretching vibration occurs in a transparent region of the protein spectrum, typically between 2230-2240 cm⁻¹, making it an ideal probe for site-specific environmental analysis [3] [4]. This frequency range is devoid of interference from natural protein vibrations, allowing for unambiguous assignment and quantitative analysis of local environmental changes [5]. The extinction coefficient of the nitrile stretching vibration is approximately 300-400 M⁻¹cm⁻¹, providing sufficient sensitivity for protein studies at physiologically relevant concentrations [4].

Environmental sensitivity manifests as frequency shifts of 8-10 cm⁻¹ when the probe transitions between aqueous and organic solvent environments [1] [3]. In aqueous solutions, the nitrile frequency is blue-shifted to 2235-2240 cm⁻¹ due to hydrogen bonding interactions with water molecules, while in hydrophobic environments resembling protein interiors, the frequency red-shifts to 2225-2230 cm⁻¹ [4] [6]. This sensitivity allows researchers to monitor protein folding transitions, membrane insertion events, and conformational changes with remarkable precision.

The temperature dependence of the nitrile stretching frequency provides additional insights into local environmental dynamics [7] [4]. Studies have demonstrated that the bandwidth of the nitrile absorption increases with temperature, reflecting the heterogeneity of local environments and the dynamics of hydrogen bonding networks [8]. Two-dimensional infrared spectroscopy of 4-cyanophenylalanine-containing proteins reveals spectral diffusion dynamics that occur on timescales from femtoseconds to nanoseconds, providing information about local environmental fluctuations and protein flexibility [6] [5].

Site-specific incorporation of 4-cyanophenylalanine into proteins through genetic encoding methods has enabled systematic studies of protein environments [4] [7]. The unnatural amino acid can be incorporated at specific positions using engineered aminoacyl-tRNA synthetase systems, allowing researchers to probe multiple sites within a single protein and map environmental heterogeneity across the protein structure [9] [4].

Fluorescence Quenching Mechanisms and Environmental Sensitivity

The fluorescence properties of 4-cyanophenylalanine provide complementary information to vibrational spectroscopy, with the fluorophore exhibiting strong environmental sensitivity and diverse quenching mechanisms [10] [11]. The compound displays fluorescence excitation maximum at 275 nm and emission maximum between 295-305 nm, allowing selective excitation in the presence of natural aromatic amino acids [10] [12].

Dynamic quenching by halide ions represents one of the most extensively characterized mechanisms [11]. Iodide exhibits the largest Stern-Volmer quenching constant of 58.6 ± 2.6 M⁻¹, significantly higher than the 11.6 M⁻¹ observed for tryptophan fluorescence quenching by iodide [11]. Bromide shows comparable efficiency with a constant of 54.9 ± 2.4 M⁻¹, while chloride is considerably less effective at 10.6 ± 2.0 M⁻¹ [11]. This trend reflects the heavy-atom effect, where heavier halides more efficiently promote intersystem crossing and non-radiative decay pathways [11].

Amino acid side chains exhibit varied quenching efficiencies through different mechanisms [10]. Tryptophan serves as an efficient quencher through Förster resonance energy transfer with a Förster radius of approximately 16 Å, making this pair valuable for protein conformational studies [13] [14]. Tyrosine demonstrates moderate quenching efficiency through energy transfer mechanisms, while deprotonated histidine provides strong quenching through electron transfer processes [10] [11].

The electron transfer mechanism is particularly important for selenomethionine quenching of 4-cyanophenylalanine fluorescence [15] [16]. This interaction occurs at short distances (5-12 Å) and provides a sensitive probe for close-range molecular interactions [15]. The selenomethionine-4-cyanophenylalanine pair offers advantages over traditional fluorescence quenchers because it operates through electron transfer rather than energy transfer, providing complementary structural information [16] [15].

Environmental polarity significantly affects the fluorescence quantum yield of 4-cyanophenylalanine [10] [12]. In polar protic solvents such as water, the quantum yield ranges from 0.1-0.3, while in organic solvents like tetrahydrofuran, it increases to 0.6-0.8 [10]. This environmental sensitivity reflects the ability of the cyano group to form hydrogen bonds with polar solvents, which enhances the fluorescence quantum yield [10] [17].

pH-Dependent Fluorescence Behavior in Biophysical Systems

The pH-dependent fluorescence behavior of 4-cyanophenylalanine provides a unique mechanism for probing local pH environments and studying pH-dependent biological processes [17] [18]. This pH sensitivity is primarily mediated by interactions between the fluorophore and ionizable groups, particularly the N-terminal amino group when the probe is positioned near the peptide N-terminus [17].

Systematic studies of tripeptides containing 4-cyanophenylalanine have revealed that N-terminal pKa values span a range from 6.7 to 8.6, depending on the identity of the N-terminal amino acid [17]. The peptide GPheCNG exhibits an N-terminal pKa of 7.8 ± 0.1, while PheCNGG shows the highest sensitivity with a pKa of 8.6 ± 0.1 [17]. Positively charged residues like lysine reduce the apparent pKa to 6.7 ± 0.1, while negatively charged residues like aspartate shift it to 7.2 ± 0.1 [17].

The mechanism underlying pH-dependent fluorescence involves quenching by the deprotonated N-terminal amino group [17] [18]. When the N-terminus is protonated at low pH, minimal quenching occurs and fluorescence intensity remains high. As pH increases and the amino group deprotonates, it becomes an efficient quencher through electron transfer mechanisms, causing a dramatic decrease in fluorescence intensity [17].

Control experiments using N-acetylated peptides confirm that the pH dependence specifically originates from the free N-terminal amino group [17]. Acetylated peptides show no significant pH-dependent fluorescence changes over the same pH range, demonstrating that the effect is not due to protonation of the cyano group itself or other pH-sensitive processes [17].

The pH sensing capability has been successfully applied to study membrane penetration kinetics of cell-penetrating peptides [17]. By preparing vesicles with different internal and external pH values, researchers can monitor the translocation of 4-cyanophenylalanine-labeled peptides across membrane barriers in real-time [17]. The fluorescence intensity changes report on the local pH environment experienced by the probe, providing kinetic information about membrane permeation processes [17].

Dynamic range optimization can be achieved by varying the amino acid sequence surrounding the fluorophore [17]. Different amino acids at the N-terminus modulate the effective pKa through electrostatic and steric effects, allowing researchers to tune the pH sensitivity for specific applications [17]. This flexibility makes 4-cyanophenylalanine a versatile pH sensor for studying diverse biological systems with different physiologically relevant pH ranges.

Förster Resonance Energy Transfer Pair Design with Selenomethionine/Tryptophan

The design of efficient Förster resonance energy transfer pairs using selenomethionine and tryptophan represents a significant advancement in minimally perturbative protein structure studies [19] [20] [21]. This amino acid pair exploits the natural fluorescence properties of tryptophan combined with the unique quenching capabilities of selenomethionine to create a powerful tool for distance measurements and structural analysis [19] [20].

Tryptophan serves as the donor fluorophore with excitation wavelengths between 280-295 nm and emission wavelengths spanning 320-350 nm [19] [20]. Selenomethionine functions as an efficient quencher through electron transfer mechanisms that operate at short distances of 3-10 Å [19] [20]. This short-range sensitivity makes the pair particularly valuable for detecting close-contact interactions, such as those occurring in alpha-helical structures where residues at i and i+4 positions can approach within quenching distance [19] [20].

The primary advantage of the selenomethionine-tryptophan pair lies in its pH independence, unlike histidine-based quenching systems that require specific protonation states [19] [20]. Selenomethionine quenching efficiency remains constant across physiological pH ranges, providing reliable distance measurements under varying buffer conditions [19] [20]. Additionally, selenomethionine represents a conservative substitution for methionine, introducing minimal structural perturbation to the protein fold [19] [20].

Mechanistic studies have revealed that selenomethionine quenching occurs through electron transfer from the excited tryptophan to the selenium atom [19] [20] [21]. This process requires van der Waals contact between the indole ring and the selenomethionine side chain, making it highly distance-dependent [19] [20]. The quenching efficiency decreases rapidly with increasing separation, providing excellent distance resolution for short-range interactions [19] [20].

Experimental validation using designed peptides and proteins has demonstrated the utility of this FRET pair for monitoring alpha-helix and beta-sheet formation [19] [20]. In alpha-helical peptides, tryptophan and selenomethionine residues placed at positions separated by three residues (i, i+4) show strong quenching due to the close approach facilitated by the helical geometry [19] [20]. Beta-sheet structures can be probed by positioning the FRET pair on adjacent strands, where hydrogen bonding brings the residues into close proximity [19] [20].

The selenomethionine-tryptophan pair can be combined with other spectroscopic probes to create multicolor FRET systems [22]. For example, three-color FRET experiments using tryptophan, selenomethionine, and synthetic fluorophores enable simultaneous monitoring of multiple protein interactions in a single experiment [22]. This multiplexing capability significantly expands the information content obtainable from fluorescence-based structural studies [22].

Importantly, the oxidized form of selenomethionine (selenomethionine selenoxide) retains its quenching properties, providing robustness against oxidative conditions that might be encountered during protein expression or purification [19] [20]. This stability ensures that the FRET pair remains functional even under mildly oxidizing conditions, expanding its applicability to diverse experimental systems [19] [20].

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types